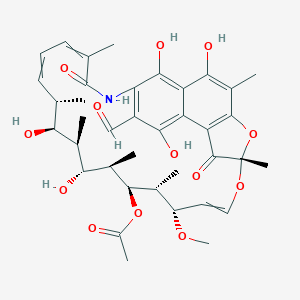

3-Formyl rifamycin

Descripción

Propiedades

Número CAS |

13292-22-3 |

|---|---|

Fórmula molecular |

C38H47NO13 |

Peso molecular |

725.8 g/mol |

Nombre IUPAC |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 |

Clave InChI |

BBNQHOMJRFAQBN-MLMMFLLNSA-N |

SMILES isomérico |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Apariencia |

Assay:≥95%A crystalline solid |

Pictogramas |

Corrosive; Environmental Hazard |

Sinónimos |

1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate; 3-Formylrifampicin SV; NCI 145-635; Rifaldehyde; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl Rifamycin: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formyl rifamycin (B1679328), a key semi-synthetic derivative of the rifamycin class of antibiotics. The document details its chemical structure, physical and spectroscopic properties, and its crucial role as a synthetic intermediate in the development of potent antibacterial agents. Furthermore, this guide outlines its mechanism of action, provides detailed experimental protocols for its synthesis and characterization, and includes visual diagrams to illustrate key pathways and workflows. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

3-Formyl rifamycin, also known as rifaldehyde, is structurally characterized by the presence of a formyl (-CHO) group at the C-3 position of the rifamycin ansa-chain.[1] This aldehyde group is highly reactive and serves as a critical handle for the synthesis of a wide array of rifamycin derivatives, including the widely used anti-tuberculosis drug, rifampicin (B610482).[2] The core structure retains the naphthoquinone chromophore characteristic of the rifamycin family, which is responsible for its color and antibacterial activity.[1]

| Identifier | Value |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3] |

| CAS Number | 13292-22-3[3][4] |

| Molecular Formula | C₃₈H₄₇NO₁₃[3][4] |

| SMILES | CC1C=CC=C(C(=O)NC2=C(C=O)C(O)=C3C(=C2O)C(O)=C(C)C4=C3C(=O)C(O4)(OC=CC(OC)C(C)C(OC(C)=O)C(C)C(O)C(C)C(O)C1C)C)C[1] |

| InChI Key | BBNQHOMJRFAQBN-IPZONSSCSA-N[1] |

Physical and Chemical Properties

This compound presents as a reddish to orange crystalline powder.[1] It is a key intermediate in the synthesis of various rifamycin analogs.[2]

| Property | Value |

| Molecular Weight | 725.78 g/mol [4][5] |

| Appearance | Red to very dark red or black-red solid[6][7] |

| Melting Point | >122 °C (decomposition)[1], 182-184 °C[4][6][7] |

| Boiling Point | 855.4 ± 65.0 °C (Predicted)[1][4] |

| Density | 1.370 ± 0.10 g/cm³ (Predicted)[1][6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[1][4] Good solubility in organic solvents like dimethylformamide.[1] |

| Purity | >98%[8] |

Spectroscopic Data

The spectroscopic profile of this compound is defined by its extended naphthoquinone system and the presence of the formyl group.

| Spectroscopic Data | Value |

| UV-Vis (λmax) | 220, 240, 262, 324, 489 nm[9] |

| Infrared (IR) | Characteristic carbonyl stretching bands are observed around 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety).[1] |

| Proton NMR (¹H NMR) | A distinctive aldehydic proton resonance appears in the range of δ 9.5-10.0 ppm.[1] |

Mechanism of Action

The antibacterial activity of rifamycins (B7979662), including this compound, is primarily due to the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[2][10] This inhibition prevents the transcription of bacterial genes into messenger RNA (mRNA), thereby halting protein synthesis and leading to bacterial cell death.[1]

The binding site for rifamycins is located on the β-subunit of the bacterial RNAP, within the DNA/RNA channel.[2] The binding of the rifamycin molecule sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[11] This steric occlusion mechanism is the basis of its potent antibacterial effect.[12]

Caption: Inhibition of bacterial RNA polymerase by this compound.

Experimental Protocols

Synthesis of this compound SV from Rifampicin

This protocol describes the acid hydrolysis of rifampicin to yield this compound SV.

Materials:

-

Rifampicin

-

Hydrochloric acid (35-37%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

-

Reaction vessel, heating mantle, separatory funnel, rotary evaporator

-

To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of water.

-

Slowly add 50 mL of hydrochloric acid (35-37%) to the suspension.

-

Heat the mixture to 55 °C and maintain this temperature with stirring for 8 hours.

-

Cool the reaction mixture to 10 °C.

-

Transfer the mixture to a separatory funnel and extract with 1000 mL of ethyl acetate.

-

Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer again and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain this compound SV as a solid. The expected yield is approximately 95%.[14]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of this compound SV as a related substance in rifampicin samples.

Instrumentation and Conditions: [8]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Luna C8 (150mm × 4.6mm, 5μm).

-

Mobile Phase: A mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate, and 1.0 mol/L citric acid in a ratio of 29:32:34:4 (v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: As appropriate for the system and sample concentration.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound SV of known concentration in a suitable solvent (e.g., the mobile phase).

-

Sample Preparation: Prepare a solution of the sample to be analyzed (e.g., rifampicin) in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound SV in the sample chromatogram by comparing its retention time with that of the standard. The quantity can be determined by comparing the peak area with that of the standard.

Role as a Synthetic Intermediate

This compound is a pivotal intermediate in the synthesis of other clinically important rifamycin antibiotics.[9] The reactive aldehyde group at the C-3 position allows for the introduction of various side chains through reactions such as reductive amination and condensation, leading to compounds with modified pharmacokinetic and pharmacodynamic properties.[1] A prime example is the synthesis of rifampicin, where this compound is reacted with 1-amino-4-methylpiperazine.

Caption: Synthetic pathway from rifampicin to this compound and back.

References

- 1. youtube.com [youtube.com]

- 2. Rifampicin - Wikipedia [en.wikipedia.org]

- 3. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]

- 6. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NL145554B - PROCEDURE FOR PREPARING A 3-FORMYL-RIFAMYCIN SV DERIVATE - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 13. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: A Step-by-Step Synthesis of 3-Formyl Rifamycin SV from Rifampicin

This technical guide provides an in-depth overview of the chemical synthesis of 3-formyl rifamycin (B1679328) SV, a crucial intermediate in the development of various rifamycin derivatives.[1] The process detailed herein involves the acid-catalyzed hydrolysis of rifampicin (B610482). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overview of the Synthesis Pathway

The conversion of rifampicin to 3-formyl rifamycin SV is primarily achieved through a hydrolysis reaction. This process selectively cleaves the hydrazone side chain at the C-3 position of the rifamycin core, transforming it into a formyl group. The reaction is typically conducted in an acidic aqueous medium, followed by extraction and purification of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound SV from rifampicin, based on established protocols.[2][3]

| Parameter | Value (Example 1)[2] | Value (Example 2)[3] | Unit |

| Reactant | |||

| Rifampicin (to be purified) | 100 | 100 | g |

| Reaction Conditions | |||

| Hydrochloric Acid (35%-37%) | 50 | 50 | mL |

| Water | 1200 | 1000 | mL |

| Reaction Temperature | 55 | 50 | °C |

| Reaction Time | 8 | 12 | h |

| Extraction & Purification | |||

| Ethyl Acetate (for extraction) | 1000 | 1000 | mL |

| Product Yield | |||

| This compound SV (Compound II) | 83.78 | 81.93 | g |

| Yield | 95.0 | 92.9 | % |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, based on a procedure outlined in patent literature.[2][3]

Materials:

-

Rifampicin (to be purified)

-

Hydrochloric acid (HCl, 35%-37%)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 100 g of the rifampicin to be purified to 1200 mL of water.[2]

-

Acidification: Add 50 mL of hydrochloric acid (35%-37%) to the mixture.[2]

-

Hydrolysis: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[2]

-

Cooling: After the reaction is complete, cool the mixture to 10°C.[2]

-

Extraction: Transfer the cooled mixture to a separatory funnel and extract the product with 1000 mL of ethyl acetate.[2]

-

Washing:

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

-

Separate the organic layer again.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.[2]

-

Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the final product, 3-formylrifamycin SV.[2]

-

Product: The process yields 83.78 g (95.0%) of 3-formylrifamycin SV as a solid.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reactants to the final purified product.

References

An In-depth Technical Guide to the Molecular Mechanism of 3-Formyl Rifamycin on RNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rifamycin (B1679328) class of antibiotics remains a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their efficacy stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. 3-formyl rifamycin SV is a pivotal semi-synthetic derivative that serves as a key precursor for clinically significant antibiotics like rifampicin (B610482).[][2] The reactive aldehyde group at the C-3 position is a critical chemical handle for introducing diverse side chains that modulate the compound's pharmacokinetic and pharmacodynamic properties.[3] This guide provides a detailed examination of the molecular mechanism by which this compound and its derivatives interact with and inhibit bacterial RNAP. We will explore the binding kinetics, the structural basis of inhibition, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

The Molecular Mechanism of Inhibition

Rifamycins (B7979662) exert their bactericidal effects by selectively targeting and inhibiting bacterial DNA-dependent RNA polymerase.[3][4] This selectivity arises from a high affinity for the prokaryotic enzyme and a significantly lower affinity for its mammalian counterparts, ensuring a favorable therapeutic window.[4][5] The mechanism is not one of competitive inhibition at the active site, but rather a unique steric blockade of the nascent RNA transcript.

The Rifamycin Binding Site

Structural studies, including X-ray crystallography, have been instrumental in identifying the rifamycin binding pocket on RNAP.[6][7][8]

-

Location: The binding site is a deep pocket located on the β-subunit of the RNAP, encoded by the rpoB gene.[3][6][7]

-

Proximity to Active Site: This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the catalytic Mg2+ ion at the active site.[7][8]

-

Key Interactions: The binding is stabilized by a series of hydrogen bonds and van der Waals interactions between the antibiotic and specific amino acid residues of the β-subunit.[6][7] The ansa bridge and the naphthoquinone core of the rifamycin molecule are critical for this high-affinity interaction.[6][9] Mutations in the amino acids that form this pocket are the primary cause of clinical resistance to rifamycins.[3][6][10]

The Steric-Occlusion Model

The primary mechanism of action is known as the "steric-occlusion" or "steric-clash" model.[4][10] Rifamycin does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it allows the synthesis of a very short RNA transcript of 2-3 nucleotides.[6][7][8]

-

Binding: The rifamycin molecule binds to its pocket on the RNAP β-subunit. This can occur when the enzyme is free or when it has formed an open or closed complex with promoter DNA.[11][12]

-

Transcription Initiation: RNAP initiates transcription, forming the first one or two phosphodiester bonds.

-

Steric Blockade: As the nascent RNA transcript elongates, it extends from the active site towards the RNA exit channel. The bound rifamycin molecule physically obstructs this path.[5][8]

-

Abortive Initiation: Unable to extend past the rifamycin roadblock, the short 2-3 nucleotide transcript is prematurely released. The enzyme remains bound to the promoter and may re-initiate this abortive cycle.[11][13]

This process effectively prevents the synthesis of functional mRNA, leading to a halt in protein production and subsequent bacterial cell death.[14]

Figure 1: The steric-occlusion mechanism of this compound.

Binding Kinetics

Kinetic studies reveal that the interaction between rifamycins and RNAP is a multi-step process.[12]

-

Rapid Initial Binding: A fast, reversible bimolecular binding event occurs between the drug and the enzyme.

-

Slow Isomerization: This is followed by a slower conformational change (isomerization) of the drug-enzyme complex, which results in a highly stable final complex.[12]

The enzyme is susceptible to inhibition by rifamycin when it is free or in the initial stages of binding to DNA. However, once the enzyme has initiated transcription and the RNA chain has elongated beyond 3 nucleotides, the enzyme becomes resistant to the drug's effects.[7][11]

Quantitative Data on Rifamycin-RNAP Interaction

While this compound itself is primarily a synthetic intermediate, extensive quantitative data exists for its clinically important derivatives, such as rifampicin.[2][13] The modifications at the 3-formyl position are crucial for achieving the high potency observed in these derivatives. The following table summarizes key data for rifampicin's interaction with E. coli RNA polymerase, which serves as a model system.[7]

| Parameter | Value | Organism/Enzyme | Notes | Reference |

| EC50 | ~20 nM | E. coli RNAP | The effective concentration required to inhibit 50% of RNAP activity. | [13] |

| Apparent Kd | ≤ 3 x 10-9 M | E. coli RNAP (core and holoenzyme) | The apparent dissociation constant, indicating very high binding affinity. Determined by fluorimetric titrations. | [12] |

| Overall Kbinding | 1-2 x 10-9 M | E. coli RNAP | The overall binding constant calculated from kinetic parameters, consistent with Kd and Ki values. | [12] |

| Inhibition of Transcription | Blocks RNA extension beyond 2-3 nt | Bacterial RNAP | The steric-occlusion mechanism prevents the formation of longer transcripts. | [6][7] |

| Resistance Mutations | rpoB gene (β-subunit) | M. tuberculosis, E. coli | Mutations in the binding pocket dramatically reduce drug affinity. | [3][6][15] |

Key Experimental Protocols

The molecular mechanism of rifamycin has been elucidated through a combination of structural biology, biochemistry, and genetics. Below are detailed methodologies for key experiments.

X-ray Crystallography of the RNAP-Rifamycin Complex

This technique provides a high-resolution 3D structure of the drug bound to its target, revealing the precise molecular interactions.

Methodology:

-

Protein Expression and Purification: The target bacterial RNA polymerase (e.g., from E. coli or Thermus aquaticus) is overexpressed and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified RNAP is crystallized. For the drug complex, crystals of the apo-enzyme are soaked in a solution containing a high concentration of the rifamycin derivative (e.g., 1-2 mM rifampin).[6]

-

Data Collection: The crystals are flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Determination and Refinement: The diffraction patterns are processed to calculate an electron density map. The atomic model of the RNAP-drug complex is built into this map and refined to yield the final structure.[6][16] This reveals the binding pocket, conformational changes, and specific hydrogen bonds and van der Waals contacts between the drug and the enzyme.[6]

In Vitro Transcription Assay (Abortive Initiation Assay)

This biochemical assay measures the ability of rifamycin to inhibit RNA synthesis and demonstrates the production of short, abortive transcripts.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified RNAP holoenzyme, a DNA template with a known promoter, and a specific set of nucleoside triphosphates (NTPs). To detect the short transcripts, the mixture typically includes only the first two or three NTPs required by the promoter sequence, one of which is radioactively labeled (e.g., [α-32P]UTP).

-

Inhibitor Addition: The rifamycin derivative is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is run in parallel.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period to allow for transcription.

-

Reaction Quenching: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA and formamide).

-

Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film. The radioactive bands corresponding to the short, abortive RNA transcripts (2-3 nt) are visualized. The intensity of these bands demonstrates that initiation occurs but elongation is blocked. In assays with all four NTPs, inhibition is measured by the reduction in full-length transcript signal.[17]

Figure 2: Workflow for an in vitro transcription assay.

Stopped-Flow Fluorimetry

This kinetic method is used to measure the binding affinity (Kd) and the individual rate constants of the rifamycin-RNAP interaction by monitoring the quenching of intrinsic protein fluorescence upon drug binding.

Methodology:

-

Instrumentation: A stopped-flow fluorometer is used, which allows for the rapid mixing of two solutions (enzyme and drug) and the immediate measurement of fluorescence changes.

-

Sample Preparation: A solution of purified RNAP is prepared in a suitable buffer. A separate solution of the rifamycin derivative is prepared.

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of the RNAP is excited (typically around 280-295 nm), and the emission is monitored (around 320-350 nm).

-

Kinetic Run: The RNAP and rifamycin solutions are rapidly mixed in the stopped-flow device. The binding of rifamycin quenches the protein's fluorescence. This decrease in fluorescence intensity is recorded over time (milliseconds to seconds).

-

Data Analysis: The resulting kinetic traces (fluorescence vs. time) are fitted to a two-step binding model (a rapid bimolecular association followed by a slower isomerization) to extract the rate constants (k1, k-1, k2, k-2) and the overall binding constant.[12]

Conclusion

The molecular mechanism of this compound and its derivatives against bacterial RNA polymerase is a well-characterized and elegant example of non-competitive inhibition. By binding to a site distinct from the catalytic center, the antibiotic acts as a physical barrier, sterically occluding the path of the elongating RNA transcript.[4][8] This leads to a futile cycle of abortive initiation, effectively shutting down gene expression and resulting in cell death. The 3-formyl group on the rifamycin SV core is a synthetically versatile position, enabling the creation of potent derivatives like rifampicin with optimized antibacterial activity and pharmacological properties.[][3] A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, continues to guide the development of new rifamycin analogs to combat drug-resistant bacterial pathogens.

References

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Rifamycin - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rifampicin - Wikipedia [en.wikipedia.org]

- 11. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of the rifampicin -RNA polymerase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. google.com [google.com]

- 15. Novel Chemical Scaffolds for Inhibition of Rifamycin-Resistant RNA Polymerase Discovered from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Formyl Rifamycin SV as a Synthetic Precursor in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin (B1679328) SV, a key semisynthetic derivative of the rifamycin class of antibiotics, stands as a critical starting material in the quest for novel and more effective therapeutic agents. Its strategic importance lies in the chemically reactive formyl group at the C-3 position of the ansa macrolactam structure. This functional group serves as a versatile handle for a myriad of chemical modifications, enabling the generation of extensive libraries of rifamycin analogs with improved pharmacological profiles. This technical guide delves into the core utility of 3-formyl rifamycin SV as a synthetic precursor, providing a comprehensive overview of its derivatization, the biological activities of the resulting compounds, and detailed experimental protocols for key transformations.

Introduction: The Significance of this compound SV

Rifamycins (B7979662), a class of ansamycin (B12435341) antibiotics, exert their potent antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription. While naturally occurring rifamycins possess antimicrobial activity, chemical modifications have been instrumental in developing clinically vital drugs like rifampicin (B610482), a cornerstone in the treatment of tuberculosis. This compound SV is a pivotal intermediate in the synthesis of rifampicin and a multitude of other derivatives. The aldehyde functionality at the C-3 position allows for the introduction of diverse substituents, which can profoundly influence the molecule's efficacy, spectrum of activity, pharmacokinetic properties, and ability to overcome bacterial resistance.

Synthetic Pathways from this compound SV

The reactivity of the C-3 formyl group is primarily exploited through condensation reactions with various nucleophiles. The principal classes of derivatives synthesized from this compound SV include imines (Schiff bases), hydrazones, oximes, and aminomethyl derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of rifamycins.

Caption: General synthetic routes from this compound SV.

Quantitative Biological Activity of this compound SV Derivatives

The structural modifications at the C-3 position have a significant impact on the antibacterial activity of rifamycin derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against different bacterial strains.

Table 1: Antimycobacterial Activity of this compound SV Derivatives

| Derivative Class | Substituent | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone | 4-Cinnamylpiperazinyl | M. tuberculosis (RIF-susceptible) | ≤ 0.25 | [1] |

| Hydrazone | 4-Cinnamylpiperazinyl | M. tuberculosis (RIF-resistant) | Lower than Rifampicin | [1] |

| Hydrazone | 4-Cinnamylpiperazinyl | M. avium complex | ≤ 0.125 | [1] |

| Aminomethyl | Benzylamine | M. tuberculosis HN-878 | 0.02 (as MIC90) | [2] |

| Aminomethyl | Tryptamine | M. tuberculosis H37Rv (S522L mutant) | 3 (as MIC90) | [2] |

| Aminomethyl | para-Methyl-sulfonylbenzylamine | M. tuberculosis H37Rv (S522L mutant) | 3 (as MIC90) | [2] |

| Oxime | Unsubstituted | M. tuberculosis H37Rv | > 100 | [3] |

| Oxime | O-Methyl | M. tuberculosis H37Rv | 1 | [3] |

| Oxime | O-Octyl | M. tuberculosis H37Rv | 0.05 | [3] |

Table 2: Antibacterial Activity of this compound SV Derivatives Against Other Bacteria

| Derivative Class | Substituent | Test Organism | MIC (µg/mL) | Reference |

| Hydrazone | CGP 4832 | Gram-negative bacteria | Up to 400x lower than Rifampicin | [4] |

| C25-modified | 5j (benzyl piperidine) | M. abscessus | 2 - 32 | [5][6] |

| Oxime | O-Allyl | Staphylococcus aureus | 0.02 | [3] |

| Oxime | O-Propargyl | Staphylococcus aureus | 0.02 | [3] |

| Oxime | O-Benzyl | Streptococcus pyogenes | 0.005 | [3] |

Detailed Experimental Protocols

Synthesis of this compound SV from Rifampicin

This procedure outlines the hydrolysis of rifampicin to yield this compound SV.[7]

Caption: Workflow for the synthesis of this compound SV.

Materials:

-

Rifampicin (100 g)

-

Water (1200 mL)

-

Hydrochloric acid (35-37%, 50 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 100 g of rifampicin in 1200 mL of water, add 50 mL of hydrochloric acid.

-

Heat the mixture to 55°C and maintain for 8 hours with stirring.

-

Cool the reaction mixture to 10°C.

-

Extract the mixture with 1000 mL of ethyl acetate.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound SV.

General Procedure for the Synthesis of 3-Hydrazonomethyl-rifamycin SV Derivatives

This protocol describes a general method for the condensation of this compound SV with a hydrazine derivative.[8]

Materials:

-

This compound SV (1 mmol)

-

Hydrazine derivative (e.g., phenylhydrazine, 1.22 mmol)

-

Water

Procedure:

-

Dissolve the hydrazine derivative (1.22 mmol) in a suitable solvent such as ethanol (5 mL) and warm the solution to approximately 50°C.

-

Add this compound SV (1 mmol) to the warmed solution with slow stirring.

-

Maintain the reaction mixture at this temperature for about 10 minutes. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, cool the solution.

-

Induce precipitation of the product by the dropwise addition of water (e.g., 4 mL).

-

Collect the precipitated solid by filtration.

-

Wash the product with a mixture of ethanol and water (e.g., 50% ethanol).

-

Dry the final product.

General Procedure for the Synthesis of 3-(O-Alkyloxime)methyl-rifamycin SV Derivatives

This protocol provides a general method for the synthesis of oxime derivatives from this compound SV.[3]

Materials:

-

This compound SV

-

Hydroxylamine hydrochloride or O-alkylhydroxylamine hydrochloride

-

Pyridine

-

Ethanol

Procedure:

-

Dissolve this compound SV in a mixture of ethanol and pyridine.

-

Add a solution of the hydroxylamine hydrochloride derivative in ethanol to the rifamycin solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Pour the reaction mixture into a solution of water and ice containing hydrochloric acid to neutralize the pyridine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by chromatography on a silica (B1680970) gel column.

Mechanism of Action and Drug Discovery Implications

The primary mechanism of action of rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). They bind to the β-subunit of the enzyme, physically blocking the elongation of the nascent RNA chain. The modifications at the C-3 position of this compound SV can influence this interaction and also affect the physicochemical properties of the molecule, such as lipophilicity and cell permeability.

Caption: Simplified mechanism of action of rifamycin derivatives.

The development of derivatives from this compound SV has led to compounds with:

-

Enhanced activity against resistant strains: Some derivatives show efficacy against rifampicin-resistant strains of M. tuberculosis.[2]

-

Improved activity against atypical mycobacteria: Certain analogs exhibit potent activity against Mycobacterium avium complex and Mycobacterium abscessus.[1][5]

-

Broadened spectrum: Some derivatives have shown increased activity against Gram-negative bacteria.[4]

Conclusion

This compound SV remains a cornerstone in the field of antibiotic drug discovery. Its versatile C-3 formyl group provides a strategic entry point for the synthesis of a vast array of derivatives. The exploration of new chemical entities derived from this precursor continues to be a promising avenue for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. The detailed synthetic protocols and compiled biological activity data presented in this guide serve as a valuable resource for researchers dedicated to this critical endeavor.

References

- 1. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 4832, a new semisynthetic rifamycin derivative highly active against some gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 8. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]

The Pharmacological and Biochemical Profile of 3-Formyl Rifamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin (B1679328), also known as rifaldehyde, is a key semisynthetic derivative of the rifamycin class of antibiotics. While not used clinically itself, its strategic importance lies in its role as a pivotal intermediate in the synthesis of potent antibacterial agents, including the cornerstone anti-tuberculosis drug, rifampicin. This technical guide provides an in-depth overview of the pharmacological and biochemical profile of 3-formyl rifamycin, with a focus on its mechanism of action, antibacterial spectrum, and its utility in the development of new rifamycin congeners. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The rifamycins (B7979662) are a class of ansamycin (B12435341) antibiotics with potent activity primarily against Gram-positive bacteria and mycobacteria.[] this compound SV is a crucial derivative of rifamycin SV, characterized by the presence of a highly reactive formyl group at the C-3 position of the naphthoquinone chromophore.[] This aldehyde functionality serves as a chemical handle for the synthesis of a vast array of rifamycin derivatives with modified pharmacokinetic and pharmacodynamic properties.[] Understanding the biochemical and pharmacological characteristics of the this compound core is therefore fundamental to the rational design of new and improved rifamycin-based therapeutics.

Biochemical Profile

Physicochemical Properties

This compound SV is a reddish to orange crystalline powder. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.[]

Table 1: Physicochemical Properties of this compound SV

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₇NO₁₃ | [2] |

| Molecular Weight | 725.78 g/mol | [2] |

| Appearance | Reddish to orange crystalline powder | [] |

| Melting Point | 182-184 °C | [2] |

| Solubility | Good in DMF, methanol, chloroform | [] |

Mechanism of Action

The primary molecular target of this compound, and indeed all rifamycins, is the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis and ultimately, cell survival.

This compound binds with high affinity to the β-subunit of the prokaryotic RNAP.[3] This binding event physically blocks the path of the elongating RNA molecule, preventing the synthesis of RNA transcripts longer than a few nucleotides.[4] This steric hindrance effectively halts transcription initiation, leading to a bactericidal effect.[4] The selectivity of rifamycins for bacterial RNAP over mammalian RNAP is a key factor in their favorable therapeutic index.[3]

Pharmacological Profile

Antibacterial Spectrum

This compound exhibits potent antibacterial activity against a broad range of Gram-positive bacteria and is particularly effective against Mycobacterium tuberculosis. Its activity against Gram-negative bacteria is generally lower, which is a common characteristic of the rifamycin class. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for rifamycin derivatives, providing an indication of the activity of the core structure.

Table 2: In Vitro Antibacterial Activity of Rifamycin Derivatives (MIC in µg/mL)

| Bacterial Species | Rifamycin Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Novel Rifamycins | 0.002 - 0.03 | [5] |

| Staphylococcus aureus | C-3 Substituted Derivatives | 0.016 - 0.063 | [6] |

| Mycobacterium tuberculosis | C-3 Substituted Derivatives | 0.02 µM (MIC₉₀) | [6] |

| Mycobacterium abscessus | Rifabutin | 2-8 | [7] |

Note: Specific MIC values for this compound SV are not widely reported as it is primarily an intermediate. The data for its derivatives illustrate the potential of the rifamycin scaffold.

Pharmacokinetics

Pharmacokinetic data for this compound SV itself is limited due to its primary use as a synthetic intermediate. However, studies on the closely related rifamycin SV provide some insights. Oral absorption of rifamycin SV is generally poor.[3][8] When administered in modified-release tablets, plasma concentrations of rifamycin SV are negligible, with the majority of the dose being excreted in the feces.[3][8] This suggests that derivatives of this compound intended for systemic use require significant modification to improve their oral bioavailability.

Table 3: Pharmacokinetic Parameters of Rifamycin SV in Healthy Volunteers (600 mg Modified-Release Tablets)

| Parameter | Day 1 | Day 7 | Reference |

| Cmax, 0-24h (ng/mL) | 5.79 ± 4.24 | 10.94 ± 16.41 | [3][8] |

| Tmax (h) | 9 (median) | 2 | [3][8] |

| Urinary Excretion (% of dose) | 0.0013 | 0.0029 | [3][8] |

Experimental Protocols

Synthesis of this compound SV

A common method for the synthesis of this compound SV involves the oxidative cleavage of a Mannich base of rifamycin SV. A detailed protocol derived from patent literature is as follows:

Materials:

-

Rifamycin S

-

Paraformaldehyde

-

Manganese dioxide

-

Chloroform

-

Methanol

Procedure:

-

Formation of the Mannich Base: To a solution of Rifamycin S in chloroform, add piperidine and paraformaldehyde. Stir the mixture at room temperature for 2 hours.

-

Oxidation: Add manganese dioxide to the reaction mixture and stir at room temperature for 30 minutes.

-

Work-up: Filter the reaction mixture to remove the manganese dioxide. Wash the filtrate with a suitable buffer (e.g., pH 7 phosphate (B84403) buffer) and then with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purification: The crude this compound SV can be purified by crystallization from a solvent mixture such as methanol-water.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (or other appropriate growth medium)

-

This compound SV stock solution (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound SV stock solution in the microtiter plate wells using the growth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for S. aureus).

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Mechanism of Action

Caption: Inhibition of bacterial RNA polymerase by this compound.

Downstream Consequences of Transcription Inhibition

Caption: Cellular consequences of transcription inhibition.

Experimental Workflow for Derivative Synthesis and Evaluation

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound SV is a compound of significant interest in the field of antibacterial drug discovery. Its highly reactive formyl group provides a versatile platform for the synthesis of novel rifamycin derivatives with potentially improved pharmacological properties, including enhanced activity against resistant strains, improved oral bioavailability, and a modified spectrum of activity. A thorough understanding of the biochemical and pharmacological profile of the this compound core, as outlined in this guide, is essential for the continued development of this important class of antibiotics. Future research efforts will likely focus on leveraging the unique chemistry of this compound to generate next-generation rifamycins that can address the growing challenge of antimicrobial resistance.

References

- 2. This compound SV | 13292-22-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 5. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of Rifamycin SV after Single and Multiple Doses of MMX® Modified Release Tablets in Healthy Male and Female Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 3-Formyl Rifamycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins (B7979662) are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1] A key intermediate in the development of new rifamycin-based therapeutics is 3-formyl rifamycin (B1679328) SV, a derivative that allows for diverse chemical modifications at the 3-position of the naphthoquinone core.[2][3] This strategic modification has led to the synthesis of numerous analogues with improved pharmacological properties, including enhanced antibacterial efficacy, altered pharmacokinetic profiles, and the ability to overcome bacterial resistance.[2][4] This technical guide provides an in-depth overview of the primary synthesis pathways for novel 3-formyl rifamycin derivatives, detailed experimental protocols, and a summary of their biological activities.

Core Synthesis Pathways

The generation of this compound SV and its subsequent derivatization can be achieved through several established synthetic routes. The choice of pathway often depends on the desired final product and the available starting materials.

Synthesis of this compound SV

Two primary methods are employed for the synthesis of the key intermediate, this compound SV:

-

Oxidation of Rifamycin SV Mannich Bases: This classic approach involves the synthesis of a 3-aminomethyl derivative of rifamycin SV (a Mannich base), followed by mild oxidation to yield the 3-formyl group.[5]

-

Hydrolysis of Rifampicin: A more direct method involves the acidic hydrolysis of rifampicin, which cleaves the hydrazone bond to reveal the 3-formyl group.[6] This method can achieve high yields, with reports of up to 95.0%.[6]

Derivatization of the 3-Formyl Group

The reactive aldehyde at the 3-position of this compound SV serves as a versatile chemical handle for the introduction of a wide array of functional groups.[2][3] Key derivatization reactions include:

-

Reductive Amination: This reaction involves the formation of an imine or iminium ion between the 3-formyl group and a primary or secondary amine, followed by reduction to the corresponding amine.[7][8] This pathway is crucial for synthesizing derivatives with diverse aminoalkyl side chains.

-

Hydrazone Formation: Condensation of the 3-formyl group with various hydrazine-containing compounds is a cornerstone of rifamycin medicinal chemistry, leading to the formation of hydrazones.[2][3] Rifampicin itself is a prominent example of such a derivative.[4]

-

Oxime Formation: The reaction of this compound SV with hydroxylamine (B1172632) or its derivatives yields oximes, which have shown significant antibacterial activity.[9][10]

-

Other Condensation Reactions: The aldehyde functionality can also undergo condensation with other nucleophiles to create a variety of other derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

Synthesis of this compound SV via Hydrolysis of Rifampicin[6]

-

Reaction Setup: To 1200 mL of water, add 100 g of rifampicin.

-

Acidification: Add 50 mL of hydrochloric acid (35%-37%).

-

Heating: Heat the mixture to 55°C for 8 hours.

-

Cooling and Extraction: Cool the reaction mixture to 10°C and extract with 1000 mL of ethyl acetate (B1210297).

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Product: This procedure yields approximately 83.78 g (95.0%) of this compound SV.

General Procedure for the Synthesis of 3-(Hydrazonomethyl)-rifamycin SV Derivatives[11]

-

Reactant Preparation: Dissolve the desired hydrazide (1.05-1.25 molar equivalents) in a suitable solvent such as ethanol (B145695) or methanol.

-

Addition of this compound SV: Add 1 molar equivalent of this compound SV to the solution.

-

Reaction Conditions: Heat the reaction mixture, for example, to 50°C or reflux, for a period of time (e.g., 15 minutes to several hours) until the reaction is complete, as monitored by thin-layer chromatography.

-

Crystallization and Isolation: Cool the reaction mixture. If necessary, add water to induce crystallization.

-

Purification: Filter the crystalline precipitate, wash with an appropriate solvent (e.g., aqueous methanol), and dry to obtain the final product.

General Procedure for Reductive Amination of this compound SV[7][8]

-

Imine Formation: Dissolve this compound SV and the desired amine in a suitable solvent like methanol. A catalytic amount of acetic acid can be added to accelerate imine formation.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the reaction mixture. These reagents selectively reduce the imine in the presence of the aldehyde.

-

Workup: After the reaction is complete, evaporate the solvent. Take up the residue in an organic solvent like ethyl acetate and wash with an aqueous solution (e.g., saturated potassium carbonate).

-

Purification: Dry the organic layer, filter, and evaporate the solvent. The crude product can be further purified by techniques such as preparative HPLC.

Data Presentation

Antibacterial Activity of Novel this compound Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various rifamycin derivatives against different bacterial strains.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Rifampicin | M. abscessus | >64 | [1] |

| Rifabutin | M. abscessus | 3-9 | [1] |

| Derivative 5j | M. abscessus | 1-2 | [1] |

| Rifampicin | S. aureus (biofilm) | >1024 | [2] |

| Rifamycin Derivatives | S. aureus (biofilm) | 1-8 | [2] |

| ABI-0043 | S. aureus ATCC 29213 | 0.001 | [11] |

| Rifampicin | S. aureus ATCC 29213 | 0.016 | [11] |

| Derivative | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Rifabutin | M. abscessus subsp. massiliense | 1 | 8 | [12] |

| Clofazimine | M. abscessus subsp. massiliense | 0.25 | 0.5 | [12] |

Visualizations

Synthesis Pathways and Workflows

Conclusion

The 3-formyl group of rifamycin SV is a critical anchor point for the development of novel rifamycin derivatives with significant potential to address the challenges of antibiotic resistance. The synthetic pathways of oxidation, hydrolysis, reductive amination, and condensation provide a robust toolbox for medicinal chemists. The continued exploration of new derivatives, guided by detailed experimental protocols and thorough biological evaluation, is essential for the discovery of next-generation rifamycin antibiotics.

References

- 1. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin Derivatives Are Effective Against Staphylococcal Biofilms In Vitro and Elutable From PMMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazones of 3-formylrifamycin SV. III - N(mono and di)substituted hydrazone derivatives: synthesis, antibacterial activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]

- 6. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 7. google.com [google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 3-Formyl Rifamycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of 3-formyl rifamycin (B1679328) analogs. The 3-formyl group on the rifamycin scaffold serves as a crucial synthetic handle, allowing for the creation of a diverse array of derivatives with modified antibacterial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Core Concepts in Rifamycin SAR

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for transcription.[1][2] This inhibition is achieved by binding to the β-subunit of the enzyme, sterically blocking the path of the elongating RNA transcript. The 3-formyl group of rifamycin SV is a highly reactive site, making it a key building block for synthesizing numerous derivatives with improved pharmacological properties. Modifications at this position significantly influence the antibacterial spectrum and potency of the resulting analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The antibacterial efficacy of 3-formyl rifamycin analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth. The following tables summarize the MIC values for a series of this compound SV derivatives against various bacterial species.

Antimycobacterial Activity

The following table presents the antimycobacterial activity (log(1/MIC)) of 53 derivatives of this compound SV against Mycobacterium tuberculosis. A higher log(1/MIC) value indicates greater potency.

| Compound ID | R Group at C3 Position | log(1/MIC) |

| 1 | =N-NH-CO-NH2 | -0.347 |

| 2 | =N-NH-CS-NH2 | -0.605 |

| 3 | =N-NH-C(=NH)-NH2 | -0.612 |

| 4 | =N-NH-Ph | -1.003 |

| 5 | =N-NH-(p-NO2)-Ph | -1.003 |

| 6 | =N-NH-(p-SO3H)-Ph | -1.003 |

| 7 | =N-NH-(p-COOH)-Ph | -1.003 |

| 8 | =N-NH-(o-OH)-Ph | -0.992 |

| 9 | =N-NH-CO-Ph | -0.286 |

| 10 | =N-NH-(p-OH)-Ph | -1.010 |

| 11 | =N-NH-(CH2)2-N(CH3)2 | -1.008 |

| 12 | =N-NH-CO-CH2-N(CH3)2 | -0.612 |

| 13 | =N-OH | -0.347 |

| 14 | =N-O-CH3 | -1.038 |

| 15 | =N-O-C2H5 | -0.605 |

| 16 | =N-O-n-C3H7 | 0.005 |

| 17 | =N-O-n-C4H9 | 0.005 |

| 18 | =N-O-n-C5H11 | 0.005 |

| 19 | =N-O-n-C6H13 | 0.005 |

| 20 | =N-O-n-C7H15 | 0.005 |

| 21 | =N-O-n-C8H17 | -0.291 |

| 22 | =N-O-n-C9H19 | -0.291 |

| 23 | =N-O-CH2-Ph | -0.301 |

| 24 | =N-O-CH2-COOH | -0.602 |

| 25 | =N-O-CH(CH3)-COOH | -0.602 |

| 26 | =N-O-CH2-COOC2H5 | 0.005 |

| 27 | =N-O-CH(CH3)-COOC2H5 | 0.005 |

| 28 | =N-O-CH2-CH2-OH | -0.291 |

| 29 | =N-O-C(CH3)3 | -0.602 |

| 30 | =N-O-Allyl | -0.301 |

| 31 | =N-O-Cyclohexyl | -0.301 |

| 32 | =N-NH-CO-NH-Ph | -0.301 |

| 33 | =N-NH-CS-NH-Ph | -0.301 |

| 34 | =N-NH-CO-NH-CH3 | -0.301 |

| 35 | =N-NH-CS-NH-CH3 | -0.301 |

| 36 | =N-NH-CO-NH-C2H5 | -0.301 |

| 37 | =N-NH-CS-NH-C2H5 | -0.301 |

| 38 | =N-NH-CO-NH-n-C3H7 | -0.301 |

| 39 | =N-NH-CS-NH-n-C3H7 | -0.301 |

| 40 | =N-NH-CO-NH-n-C4H9 | -0.301 |

| 41 | =N-NH-CS-NH-n-C4H9 | -0.301 |

| 42 | =N-N(CH3)2 | -0.316 |

| 43 | =N-NH-CO-CH3 | -0.316 |

| 44 | =N-NH-CS-CH3 | -0.316 |

| 45 | =CH-NH-NH-CO-NH2 | -0.316 |

| 46 | =CH-NH-NH-CS-NH2 | -0.316 |

| 47 | =N-NH-2,4-dinitrophenyl | -0.316 |

| 48 | =N-NH-pyridyl-2 | -0.301 |

| 49 | =N-NH-quinolyl-2 | -0.286 |

| 50 | =N-NH-thiazolyl-2 | 0.016 |

| 51 | =N-NH-pyrimidinyl-2 | -0.576 |

| 52 | =N-NH-benzothiazolyl-2 | -0.595 |

| 53 | =N-NH-4-methyl-pyrimidinyl-2 | -0.574 |

Activity Against Gram-Positive and Gram-Negative Bacteria

Modifications at the C3 position also modulate the activity of rifamycin analogs against a broader spectrum of bacteria. The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) for selected this compound derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Derivative | R Group at C3 Position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Rifampicin | =N-N=CH-(piperazinyl)-N-CH3 | 0.002 | 20 |

| 3-formyl-rifamycin SV oxime | =N-OH | 0.02 | >100 |

| 3-formyl-rifamycin SV O-methyloxime | =N-O-CH3 | 0.02 | 50 |

| 3-formyl-rifamycin SV O-octyloxime | =N-O-C8H17 | 0.005 | 25 |

| 3-formyl-rifamycin SV hydrazone | =N-NH2 | 0.02 | >100 |

| 3-formyl-rifamycin SV semicarbazone | =N-NH-CO-NH2 | 0.02 | >100 |

| DL 473 | =N-(4-cyclopentyl-1-piperazinyl)iminomethyl | <0.015-0.03 | >128 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Stock solution of the test compound (e.g., in DMSO)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Aseptically transfer several bacterial colonies from a fresh agar (B569324) plate into saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (holoenzyme)

-

Linear DNA template containing a suitable promoter (e.g., T7 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel electrophoresis (PAGE) system for RNA analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and the test compound at various concentrations.

-

Enzyme Addition: Add the RNA polymerase holoenzyme to the reaction mixture and incubate for a short period (e.g., 10-15 minutes at 37°C) to allow for the formation of the open promoter complex.

-

Initiation of Transcription: Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding an equal volume of RNA loading buffer.

-

Analysis: Denature the samples by heating and then separate the RNA transcripts by denaturing PAGE.

-

Detection: Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition by the test compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the SAR of this compound analogs.

References

- 1. Hydrazones of 3-formylrifamycin SV. III - N(mono and di)substituted hydrazone derivatives: synthesis, antibacterial activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, UV-Vis) for 3-formyl rifamycin characterization

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of 3-formyl rifamycin (B1679328) is paramount for its application in the synthesis of novel rifamycin derivatives. This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of this key intermediate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formyl rifamycin, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Solvent |

| Aldehydic H | 9.5 - 10.0 | Not specified |

Note: The chemical shift of other protons in the rifamycin scaffold would be expected to be similar to those of other rifamycin derivatives, but specific assignments for this compound are not detailed in the reviewed literature.

Table 2: ¹³C NMR Spectroscopic Data

Detailed and assigned ¹³C NMR data for this compound is not extensively reported. However, the characteristic signal for the formyl carbon is a key indicator.

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| Formyl C | ~190 - 200 (estimated) | Not specified |

Note: The precise chemical shift of the formyl carbon can vary depending on the solvent and other experimental conditions. The remaining carbon signals would be consistent with the general rifamycin structure.

Table 3: IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| Formyl C=O Stretch | ~1730[] |

| Quinone C=O Stretch | ~1660[] |

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by strong absorption in the visible region, a hallmark of the extended conjugated system of the naphthoquinone chromophore.

| Wavelength (λmax, nm) | Solvent |

| 475 - 525[] | Not specified |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly detailed in single sources. However, based on general laboratory practices for similar compounds, the following methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

Data Acquisition for ¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or chloroform).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance value between 0.1 and 1.0).

-

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Methodological & Application

Application of 3-Formyl Rifamycin as a Chemical Probe for SAR Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin (B1679328) SV stands as a pivotal molecule in the exploration and development of new antibiotic agents within the rifamycin class. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone chromophore. This functional group serves as a versatile chemical handle, allowing for the systematic modification of the rifamycin scaffold. As a chemical probe, 3-formyl rifamycin is instrumental in conducting Structure-Activity Relationship (SAR) studies. These studies are crucial for understanding how different chemical modifications influence the antibacterial potency, spectrum of activity, resistance profiles, and pharmacokinetic properties of rifamycin derivatives. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool in SAR-driven drug discovery.

Mechanism of Action

Rifamycins, including the derivatives of this compound, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. Rifamycins bind to a specific site on the β-subunit of the bacterial RNAP, distinct from the active site. This binding physically obstructs the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. The modifications at the C-3 position of this compound can significantly influence the binding affinity of the derivatives to RNAP and their ability to penetrate the bacterial cell wall, thus modulating their antibacterial efficacy.

Data Presentation: Quantitative SAR Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various derivatives synthesized from this compound SV. This data allows for a comparative analysis of the impact of different substituents at the C-3 position on antibacterial potency.

Table 1: Antibacterial Activity of 3-Formylrifamycin SV Oxime Derivatives

| Compound | R Group (at Oxime Nitrogen) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. tuberculosis |

| 1 | -H | >100 | 25 |

| 2 | -CH₃ | 1 | 0.25 |

| 3 | -CH₂CH₃ | 0.5 | 0.1 |

| 4 | -CH(CH₃)₂ | 0.25 | 0.05 |

| 5 | -C(CH₃)₃ | 1 | 0.1 |

| 6 | -CH₂Ph | 0.05 | 0.01 |

| 7 | -CH₂CH₂Ph | 0.1 | 0.02 |

| 8 | -(CH₂)₃CH₃ | 0.5 | 0.1 |

| Rifampicin (B610482) | (Reference) | 0.01 | 0.05 |

Data is compiled from published literature and is intended for comparative purposes.

Table 2: Antibacterial Activity of 3-Formylrifamycin SV Hydrazone Derivatives

| Compound | Hydrazone Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 9 | -NH₂ | 50 | >100 |

| 10 | -NH-Ph | 10 | 50 |

| 11 | -NH-C₆H₄-4-Cl | 5 | 25 |

| 12 | -NH-C₆H₄-4-NO₂ | 2 | 10 |

| 13 | -N(CH₃)₂ | 25 | >100 |

| Rifampicin | (Reference) | 0.01 | 10 |

Data is compiled from published literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound SV from Rifampicin

This protocol describes the hydrolysis of rifampicin to yield this compound SV.

Materials:

-

Rifampicin

-

Hydrochloric acid (35-37%)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 100 g of rifampicin and 1200 mL of water.

-

Add 50 mL of hydrochloric acid (35-37%).

-

Heat the mixture to 55°C and maintain for 8 hours with stirring.

-

Cool the reaction mixture to 10°C.

-

Extract the mixture with 1000 mL of ethyl acetate.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV as a reddish-orange powder. The typical yield is around 95%.[2]

Protocol 2: General Procedure for the Synthesis of this compound SV Derivatives (Hydrazones and Oximes)

This protocol provides a general method for the condensation reaction to form hydrazone and oxime derivatives.

Materials:

-

This compound SV

-

Appropriate hydrazine (B178648) or hydroxylamine (B1172632) derivative (e.g., hydrazine hydrate, phenylhydrazine, hydroxylamine hydrochloride)

-

Triethylamine (B128534) (if using a salt of the amine)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve 1 mmol of this compound SV in a suitable solvent such as ethanol or methanol (e.g., 10 mL) in a round-bottom flask.

-

Add 1.1 to 1.2 mmol of the desired hydrazine or hydroxylamine derivative. If the amine is in a salt form (e.g., hydrochloride), add an equimolar amount of a base like triethylamine to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of water.

-

Collect the solid product by filtration, wash with a small amount of cold solvent or a solvent/water mixture, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for assessing the in vitro antibacterial activity of the synthesized rifamycin derivatives.

Materials:

-

Synthesized rifamycin derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a stock solution of each rifamycin derivative in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of each compound in the wells of a 96-well plate using the appropriate broth to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory activity of the synthesized compounds against bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli)

-

DNA template containing a suitable promoter

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Synthesized rifamycin derivatives

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Stop solution (containing EDTA and formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DNA template, and all four rNTPs (including the radiolabeled one).

-

Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

-

Initiate the transcription reaction by adding the purified RNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Denature the samples by heating and separate the RNA transcripts by size using denaturing PAGE.

-

Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

-

Quantify the amount of full-length transcript in each lane. The concentration of the compound that inhibits RNA synthesis by 50% (IC₅₀) can then be determined.

Mandatory Visualizations

Caption: Workflow for SAR studies using this compound.

Caption: Mechanism of RNA polymerase inhibition by rifamycin derivatives.

References